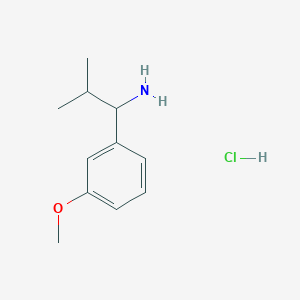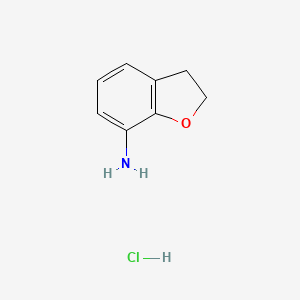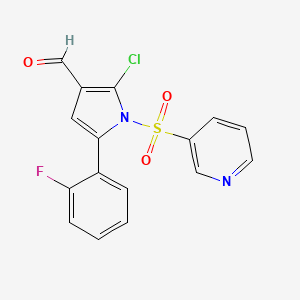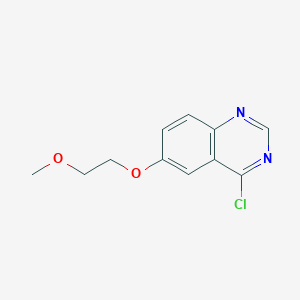![molecular formula C15H26N2O6 B1458185 1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate CAS No. 1187932-79-1](/img/structure/B1458185.png)
1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate
Descripción general
Descripción
1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate (DSPD-TBE-Ox) is a novel heterocyclic compound that has recently been studied for its potential applications in scientific research. This compound has a unique structure that makes it an interesting choice for a wide range of research applications, including drug discovery, chemical synthesis, and biochemistry. DSPD-TBE-Ox has been found to have a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been explored.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Spirocyclic compounds, such as those related to "1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate," are pivotal in the synthesis of α,β′-dioxospirane systems, showcasing their utility in organic synthesis through Rhodium(II)-carbenoid C–H insertion reactions (Aburel et al., 2000). Such reactions are fundamental for constructing spirocyclic frameworks, essential for developing novel compounds with potential therapeutic applications.
Moreover, the reactivity of spirocyclic compounds towards different reagents underlines their versatility. For instance, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal produces isomeric condensation products, illustrating the compound's reactivity and potential for generating diverse molecular architectures (Moskalenko & Boev, 2012).
Potential Applications
Spirocyclic compounds' unique structural features make them suitable candidates for various applications, including the development of novel pharmaceuticals and materials. The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid derivatives, for example, demonstrates the application of spirocyclic frameworks in medicinal chemistry, potentially leading to new therapeutic agents (Yong et al., 2007).
Additionally, the stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decanes from d-Glucose underlines the potential of spirocyclic compounds in synthesizing biologically active molecules and exploring their structure-activity relationships (Cuny, 2020). Such studies are crucial for drug discovery and development processes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
tert-butyl 1,9-diazaspiro[4.5]decane-9-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-5-7-13(10-15)6-4-8-14-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMOACXVQZSZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)





![2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B1458114.png)




![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B1458124.png)